molecular formula C17H22N2O4S2 B2707837 3,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide CAS No. 1797586-64-1

3,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide

Cat. No.: B2707837
CAS No.: 1797586-64-1
M. Wt: 382.49
InChI Key: RQAIDZHHWMKLCR-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a sulfonamide group, and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the Sulfonamide Group: This step involves the reaction of the isoxazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Tetrahydropyran Moiety: The final step involves the nucleophilic substitution reaction where the phenylthio-tetrahydropyran derivative is introduced to the sulfonamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The isoxazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like halogens, nitrating agents.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

3,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure can be exploited in the design of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the isoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile
  • 3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl 3,4,5-trihydroxy-6-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-2,4,6,8,10,12,14-hexadecaheptaenedioate

Uniqueness

The uniqueness of 3,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-sulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isoxazole ring and sulfonamide group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,5-dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-13-16(14(2)23-19-13)25(20,21)18-12-17(8-10-22-11-9-17)24-15-6-4-3-5-7-15/h3-7,18H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAIDZHHWMKLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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